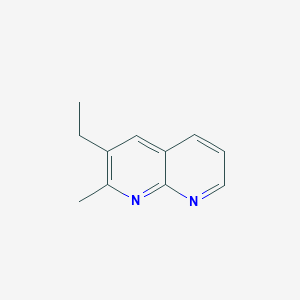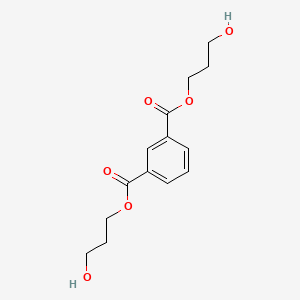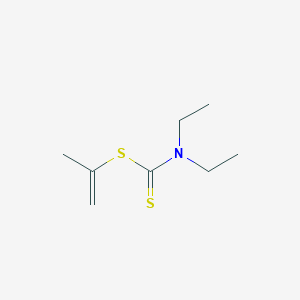
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol is an organic compound characterized by the presence of chloro, nitro, and phenoxy groups attached to a phenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol typically involves multi-step reactions. One common method includes the reaction of 2-chloro-4-nitrophenol with 2-nitrophenol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 5-(2-Chloro-4-aminophenoxy)-2-aminophenol .
Aplicaciones Científicas De Investigación
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes and disrupt biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
- N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide
- 5-(2-Chloro-4-nitrophenoxy)nicotinic acid
Uniqueness
5-(2-Chloro-4-nitrophenoxy)-2-nitrophenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
61148-00-3 |
|---|---|
Fórmula molecular |
C12H7ClN2O6 |
Peso molecular |
310.64 g/mol |
Nombre IUPAC |
5-(2-chloro-4-nitrophenoxy)-2-nitrophenol |
InChI |
InChI=1S/C12H7ClN2O6/c13-9-5-7(14(17)18)1-4-12(9)21-8-2-3-10(15(19)20)11(16)6-8/h1-6,16H |
Clave InChI |
PBKJCJHZPIPQNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)

![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)






![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)

![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)
![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)
